molecular formula C12H17N3O4 B12606466 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- CAS No. 872696-79-2

3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-

Cat. No.: B12606466
CAS No.: 872696-79-2
M. Wt: 267.28 g/mol
InChI Key: XTUHAHGFAZBXCN-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- typically involves the aminomethylation of Guareschi imides. This reaction is carried out in the presence of primary aliphatic amines and an excess of 37% aqueous formaldehyde. The reaction mixture is then acidified with hydrochloric acid to a pH of 6, leading to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- involves its interaction with various molecular targets and pathways. For example, some derivatives of this compound have been reported to act as competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists, showing low cellular membrane permeability . This interaction can lead to various biological effects, including anticonvulsant and sedative activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

872696-79-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarboxamide

InChI

InChI=1S/C12H17N3O4/c13-8(16)6-10(18)15-11(19)7(9(14)17)12(6)4-2-1-3-5-12/h6-7H,1-5H2,(H2,13,16)(H2,14,17)(H,15,18,19)

InChI Key

XTUHAHGFAZBXCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C(=O)N)C(=O)N

Origin of Product

United States

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